

A Comprehensive Toxicological Evaluation of D-Tagatose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Tagatose*

Cat. No.: *B7949179*

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

D-Tagatose, a naturally occurring monosaccharide and a stereoisomer of D-fructose, has garnered significant interest as a low-calorie bulk sweetener.[1][2] It possesses approximately 92% of the sweetness of sucrose with only about 38% of the calories.[1][3] Found in small quantities in fruits, cacao, and dairy products, D-Tagatose is commercially produced for use in a variety of food and beverage applications.[3] Its metabolic profile, characterized by limited absorption and a minimal impact on blood glucose and insulin levels, has prompted extensive toxicological evaluation to establish its safety for human consumption. This technical guide provides a comprehensive overview of the toxicological studies conducted on D-Tagatose, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways and workflows. It is important to note that the vast majority of toxicological research has been conducted on D-Tagatose, the commercially relevant isomer, and not **L-Tagatose**.

1. Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance following a single, high-dose exposure.

Experimental Protocol: Acute Oral Toxicity Study in Rats

- **Test System:** Sprague-Dawley rats.
- **Administration:** A single oral dose of D-Tagatose (e.g., 20 g/kg body weight) administered via gastric intubation.
- **Observation Period:** Animals are observed for mortality and clinical signs of toxicity for the first 24 hours and then daily for a total of 14 days.
- **Parameters Monitored:** Clinical signs of toxicity, mortality, and any pathological abnormalities upon necropsy.

Table 1: Acute Toxicity of D-Tagatose

Species	Route of Administration	Dose	Observation	Result
Rat	Oral (gastric intubation)	20 g/kg body weight	Mortality and clinical signs of toxicity observed for 14 days.	No mortality or pathological abnormalities were observed.

2. Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies evaluate the potential adverse effects of repeated exposure to a substance over a prolonged period.

Experimental Protocol: 90-Day and 2-Year Oral Toxicity Studies in Rats

- **Test System:** Wistar or Sprague-Dawley rats.
- **Administration:** D-Tagatose is administered as a dietary admixture at various concentrations (e.g., 2.5%, 5%, 10%, 15%, 20% w/w) for 90 days (subchronic) or 24 months (chronic).
- **Control Groups:** A control group receiving a standard diet and sometimes an isocaloric control group (e.g., with fructose or cellulose) are included for comparison.
- **Parameters Monitored:**

- General: Body weight, food and water consumption, clinical signs of toxicity.
- Hematology and Clinical Chemistry: Analysis of blood and serum parameters.
- Organ Weights: Measurement of absolute and relative organ weights at necropsy.
- Histopathology: Microscopic examination of various organs and tissues.

Table 2: Subchronic and Chronic Toxicity of D-Tagatose in Rats

Study Duration	Species	Dose Levels (in diet)	Key Findings	NOAEL (No- Observed- Adverse-Effect Level)
90-Day	Sprague-Dawley Rat	5%, 10%, 15%, 20%	<p>Transient soft stools at $\geq 15\%$.</p> <p>Decreased body weights at $\geq 15\%$ (males) and 20% (females).</p> <p>Increased relative liver weights at $\geq 10\%$, associated with hepatocellular hypertrophy and glycogen accumulation.</p>	5% in the diet.
2-Year	Wistar Rat	2.5%, 5%, 10%	<p>Increased relative liver weights in both D-tagatose and fructose groups, attributed to increased glycogen deposition.</p> <p>Increased adrenal, kidney, and testes weights at high doses, considered a general phenomenon in rats with high</p>	4 g/kg bw/day.

intakes of low-digestible carbohydrates and of no toxicological significance to humans. No evidence of carcinogenicity.

3. Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material (DNA).

Experimental Protocols: In Vitro and In Vivo Genotoxicity Assays

A battery of standard assays is typically conducted to evaluate different genotoxic endpoints.

- Ames Salmonella typhimurium Reverse Mutation Assay: Detects point mutations (gene mutations). D-Tagatose is tested with and without metabolic activation (S9 mix) at concentrations up to 5000 μ g/plate .
- Chromosomal Aberration Assay in Chinese Hamster Ovary (CHO) Cells: Evaluates the potential to induce structural chromosomal damage. Cells are exposed to D-Tagatose at concentrations up to 5000 μ g/ml, with and without metabolic activation.
- Mouse Lymphoma Forward Mutation Assay: Detects a broad range of genetic damage. L5178Y mouse lymphoma cells are treated with D-Tagatose up to 5000 μ g/ml, with and without metabolic activation.
- In Vivo Mouse Micronucleus Assay: Assesses chromosomal damage in bone marrow erythrocytes of mice. Mice are administered D-Tagatose at doses up to 5000 mg/kg.

Table 3: Genotoxicity Studies of D-Tagatose

Assay	Test System	Concentration/ Dose	Metabolic Activation	Result
Ames Test	S. typhimurium strains, E. coli WP2uvrA-	Up to 5000 μ g/plate	With and Without	Negative
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	Up to 5000 μ g/ml	With and Without	Negative
Mouse Lymphoma Forward Mutation	L5178Y mouse lymphoma cells	Up to 5000 μ g/ml	With and Without	Negative
In Vivo Micronucleus Test	Mouse bone marrow polychromatic erythrocytes	Up to 5000 mg/kg	N/A	Negative

4. Human Studies and Tolerability

Human clinical trials are crucial for determining the safety and tolerability of a substance under real-world consumption scenarios.

Experimental Protocol: Human Clinical Trials

- Study Design: Typically double-blind, randomized, placebo-controlled crossover or parallel-group studies.
- Subjects: Healthy volunteers or individuals with specific conditions (e.g., type 2 diabetes).
- Intervention: Administration of single or repeated doses of D-Tagatose in various forms (e.g., in beverages).
- Parameters Monitored:
 - Gastrointestinal Tolerance: Assessment of symptoms like nausea, diarrhea, and flatulence.

- Biochemical Parameters: Measurement of serum glucose, insulin, and uric acid levels.
- Hepatic Effects: Monitoring of liver volume and glycogen concentrations.

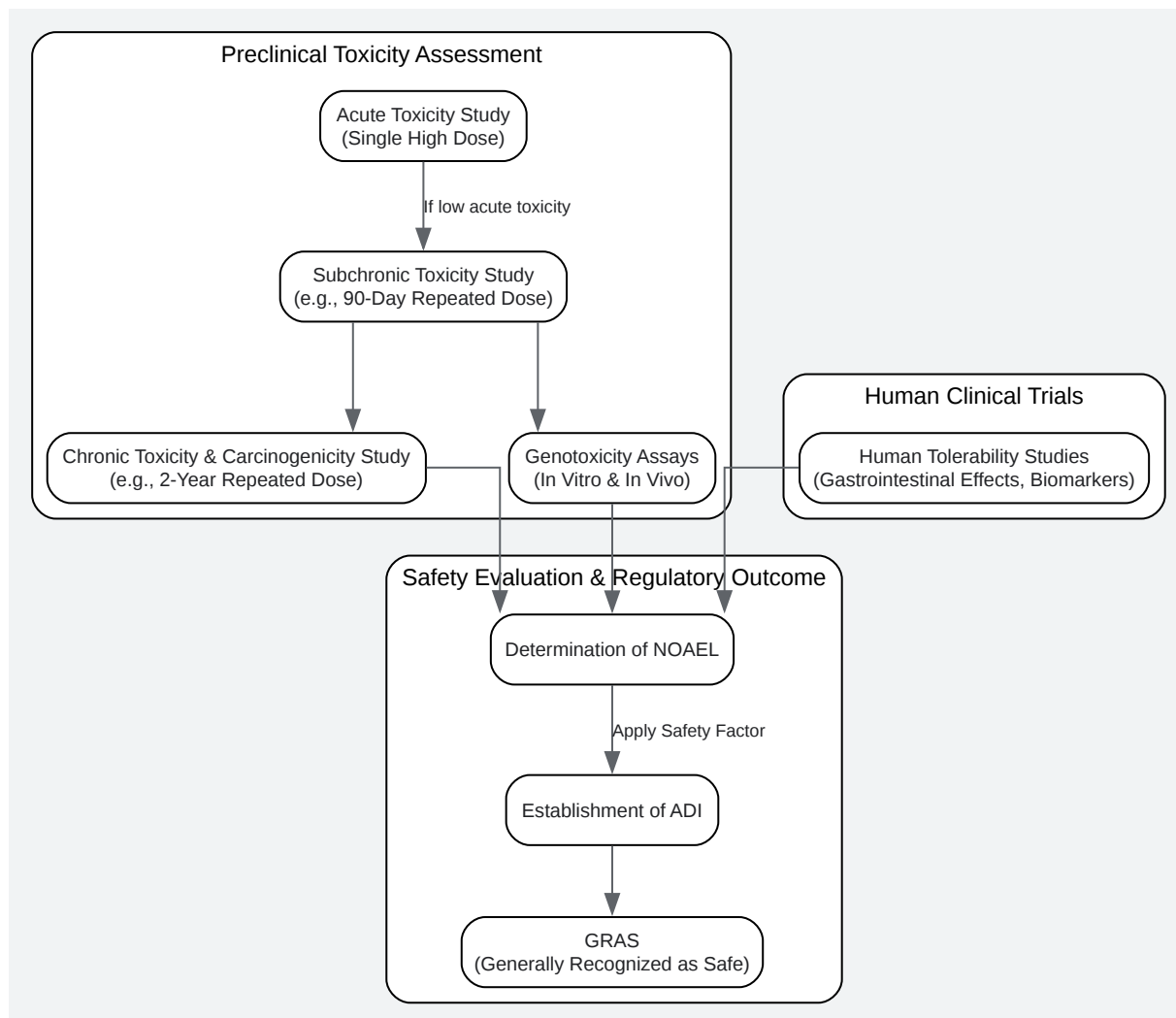
Table 4: Human Tolerability and Safety of D-Tagatose

Study Population	Dose	Key Findings
Healthy Adults	Single dose of 30 g	Mild gastrointestinal symptoms (nausea, diarrhea, flatulence) in some individuals.
Healthy Adults	Single dose of 75 g	Diarrhea observed in some individuals, while other studies showed no laxative effect.
Healthy Adults	15 g, three times daily (45 g/day) for 28 days	No relevant effect on the liver, no diarrhea, and no increase in serum uric acid concentration.
Hyperuricemic and Gouty Subjects	Single dose of 15 g	Did not produce a clinically significant increase in plasma uric acid concentrations.

Acceptable Daily Intake (ADI)

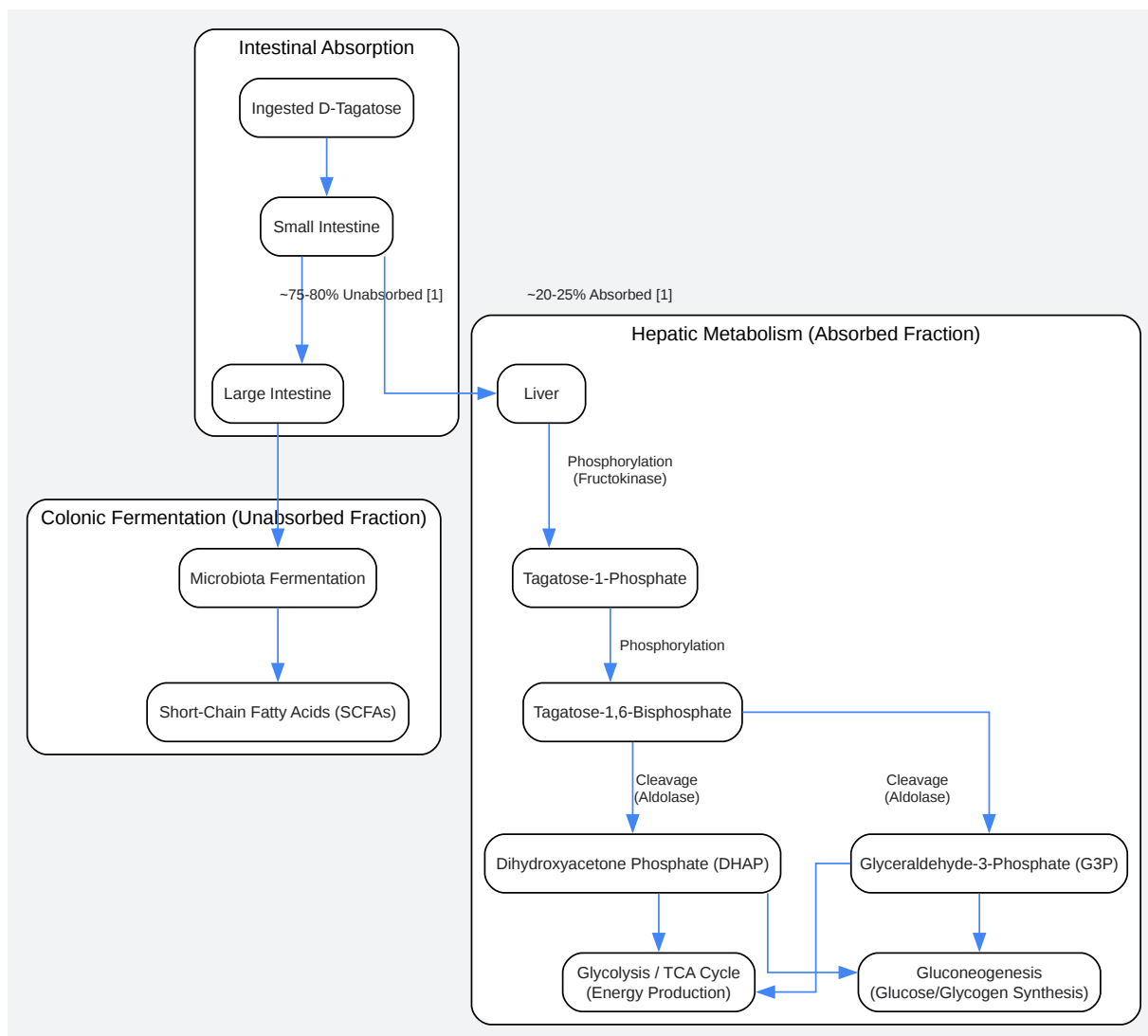
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the safety of D-Tagatose. In 2001, an ADI of 0-80 mg/kg body weight was established based on a No-Observed-Effect Level (NOEL) of 0.75 g/kg bw/day from a 28-day human study and a safety factor of 10.

Visualizations



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Caption: Workflow for the toxicological evaluation of D-Tagatose.



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Caption: Metabolic pathway of D-Tagatose.

Conclusion

The extensive toxicological evaluation of D-Tagatose has consistently demonstrated its safety for consumption. It exhibits low acute toxicity and is not genotoxic. Subchronic and chronic studies in rats have identified a No-Observed-Adverse-Effect Level, with effects at high doses, such as increased liver weight due to glycogen deposition, being considered adaptive responses without toxicological significance for humans. Human studies have established a good tolerability profile, with mild gastrointestinal effects only occurring at high intake levels. Based on this robust body of evidence, regulatory agencies have established an Acceptable Daily Intake and recognized D-Tagatose as safe for its intended use as a low-calorie sweetener.

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- To cite this document: BenchChem. [A Comprehensive Toxicological Evaluation of D-Tagatose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7949179#toxicological-studies-of-l-tagatose]

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